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Compound of Interest

Compound Name: 2-Methyloxazole

Cat. No.: B1590312 Get Quote

In-Depth Technical Guide to 2-Methyloxazole
For Researchers, Scientists, and Drug Development Professionals

Core Compound Details: 2-Methyloxazole
2-Methyloxazole is a heterocyclic organic compound that serves as a fundamental building

block in various chemical syntheses. Its chemical structure, physical properties, and reactivity

make it a valuable intermediate in the development of pharmaceuticals and functional

materials.

Property Value Reference

CAS Number 23012-10-4

Molecular Formula C₄H₅NO

Molecular Weight 83.09 g/mol

Boiling Point 108-110 °C

Density 1.04 g/mL at 25 °C

Appearance Solid

Solubility Soluble in water
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Synthetic Methodologies
The synthesis of the oxazole ring is a well-established area of organic chemistry, with several

named reactions providing reliable routes to 2-methyloxazole and its derivatives. Two of the

most prominent methods are the Robinson-Gabriel synthesis and the Van Leusen oxazole

synthesis.

Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone to form

the oxazole ring. This reaction is typically catalyzed by a dehydrating agent. The required 2-

acylamino-ketone precursor can be synthesized via the Dakin-West reaction.

Experimental Protocol: A General Procedure for Robinson-Gabriel Synthesis

Acylation of α-amino ketone: An α-amino ketone is acylated using an appropriate acylating

agent (e.g., acetic anhydride or acetyl chloride) to yield the corresponding 2-acylamino-

ketone.

Cyclodehydration: The 2-acylamino-ketone is treated with a dehydrating agent, such as

concentrated sulfuric acid, phosphorus pentoxide, or thionyl chloride.

Reaction Conditions: The reaction mixture is typically heated to facilitate the intramolecular

cyclization and dehydration.

Work-up and Purification: Upon completion, the reaction is quenched, and the product is

extracted and purified using standard techniques like distillation or chromatography.

A one-pot diversity-oriented synthesis has been developed using a Friedel-Crafts/Robinson–

Gabriel approach with a general oxazolone template, employing a combination of aluminum

chloride and trifluoromethanesulfonic acid.[1]

Van Leusen Oxazole Synthesis
The Van Leusen oxazole synthesis is a versatile method that utilizes tosylmethyl isocyanide

(TosMIC) as a key reagent. It allows for the formation of the oxazole ring from an aldehyde.[2]

[3][4]
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Experimental Protocol: Synthesis of a 5-Substituted Oxazole via Van Leusen Reaction[5]

Base and TosMIC: To a suspension of a suitable base (e.g., potassium tert-butoxide, 2.67

equiv) in anhydrous THF at -60 °C, a solution of TosMIC (1.7 equiv) in THF is added.

Aldehyde Addition: After stirring for 15 minutes, a solution of the aldehyde (1.0 equiv) in THF

is added slowly.

Reflux: After 1 hour, methanol is added, and the reaction is heated to reflux for 2 hours.

Work-up and Purification: The reaction is diluted with water and ether. The aqueous layer is

extracted with ether, and the combined organic layers are washed, dried, and concentrated.

The crude product is then purified by column chromatography.

Selective Lithiation of 2-Methyloxazoles
The functionalization of the 2-methyloxazole ring can be achieved through selective lithiation.

Lithiation with alkyllithium or hindered lithium amide bases can lead to a mixture of 5-lithio- and

2-(lithiomethyl)oxazole isomers. However, a method for the selective formation of the 2-

(lithiomethyl)oxazole has been developed, which is crucial for the synthesis of complex

molecules like the phorboxazoles.

Experimental Protocol: Selective Lithiation at the 2-Methyl Position

This protocol utilizes diethylamine to mediate the equilibration of the kinetically formed 5-

lithiooxazole to the more stable 2-(lithiomethyl)oxazole.

Preparation of Lithium Diethylamide: n-Butyllithium is added to a solution of diethylamine in

THF at -78 °C. The solution is warmed to 0 °C for 10 minutes and then recooled to -78 °C.

Lithiation: The prepared lithium diethylamide solution is added to a solution of 2-
methyloxazole in anhydrous THF at -78 °C.

Reaction with Electrophile: The resulting lithiated species is then quenched with an

appropriate electrophile to introduce a substituent at the 2-methyl position.

Role in Drug Development: Antitubulin Agents
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Derivatives of 2-methyloxazole have emerged as a promising class of antitubulin agents,

exhibiting potent antiproliferative activity against various cancer cell lines.[6] These compounds

are often designed as cis-constrained analogues of combretastatin A-4 (CA-4), a well-known

tubulin polymerization inhibitor.

Compound Cell Line IC₅₀ (nM) Reference

Derivative 4g Jurkat 0.35 [6]

SEM 0.8 [6]

HeLa 4.6 [6]

Derivative 4i Jurkat 0.5 [6]

SEM 1.2 [6]

HeLa 20.2 [6]

Combretastatin A-4 Jurkat 0.8 [6]

SEM 3.1 [6]

HeLa 3100 [6]

These 2-methyloxazole derivatives bind to the colchicine site on tubulin, thereby inhibiting its

polymerization into microtubules. This disruption of the microtubule network leads to cell cycle

arrest in the G2/M phase and subsequent induction of apoptosis.[6]

Signaling Pathway: Induction of Apoptosis
The anticancer activity of 2-methyloxazole derivatives is largely attributed to their ability to

induce apoptosis, primarily through the mitochondrial (intrinsic) pathway.[6]

Mechanism of Action:

Tubulin Polymerization Inhibition: The primary event is the binding of the 2-methyloxazole
derivative to tubulin, preventing the formation of microtubules.

Cell Cycle Arrest: Disruption of the mitotic spindle assembly leads to cell cycle arrest at the

G2/M checkpoint.
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Mitochondrial Pathway Activation: The prolonged cell cycle arrest triggers the intrinsic

apoptotic pathway. This involves the regulation of the Bcl-2 family of proteins.

Bcl-2 Family Modulation: Pro-apoptotic proteins like Bax are upregulated, while anti-

apoptotic proteins like Bcl-2 are downregulated. This shift in the Bax/Bcl-2 ratio leads to

increased mitochondrial outer membrane permeabilization (MOMP).

Caspase Activation: MOMP results in the release of cytochrome c from the mitochondria into

the cytosol. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the

initiator caspase-9. Caspase-9, in turn, activates the executioner caspases, such as

caspase-3 and -7.

Apoptosis Execution: The activated executioner caspases cleave a multitude of cellular

substrates, leading to the characteristic morphological and biochemical hallmarks of

apoptosis, including DNA fragmentation and cell death.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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